Nona-1,3-dien-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
923973-38-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-1,3-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-10H,2-5H2,1H3 |
InChI Key |
SFXXJAXRQPQJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Nona 1,3 Dien 1 Ol and Its Analogs
Stereoselective and Enantioselective Synthesis
The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and chemical reactivity. Stereoselective and enantioselective synthesis focuses on producing a single, desired stereoisomer of a chiral compound.
Asymmetric Catalysis in Dienol Construction
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of complex molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Cobalt-Catalyzed Carbonylative Cross-Coupling of Dienes:
A notable advancement in the synthesis of chiral dienones, which are precursors to dienols, is the stereospecific carbonylative coupling of alkyl tosylates and dienes using a simple cobalt catalyst. nih.govnih.gov This method is significant as it is a rare example of a stereospecific, catalytic cross-coupling of alkyl electrophiles. nih.gov The reaction proceeds under mild conditions and low pressure, demonstrating broad applicability with various tosylate and diene partners. nih.govnih.gov For instance, the coupling of the tosylate of (R)-butan-2-ol with (E)-nona-1,3-diene, followed by hydrogenation, yielded the corresponding ketone with high enantiospecificity. nih.gov The proposed mechanism involves an SN2 displacement of the tosylate by the cobalt catalyst, followed by migratory insertion of carbon monoxide, acylmetallation of the diene, and subsequent elimination to yield the dienone product. nih.gov
Rhodium-Catalyzed Asymmetric 1,4-Addition:
Rhodium-catalyzed asymmetric 1,4-addition reactions represent another key strategy for constructing chiral centers. rsc.orgnih.gov The use of chiral diene ligands in these reactions is crucial for achieving high enantioselectivity. organic-chemistry.orgrsc.org These reactions have been successfully applied to the synthesis of various chiral compounds, including 2-aryl-4-piperidones. nih.gov While direct examples for nona-1,3-dien-1-ol are not explicitly detailed in the provided context, the principles of rhodium-catalyzed asymmetric 1,4-addition of organoboron or organozinc reagents to α,β-unsaturated systems are highly relevant for the stereocontrolled synthesis of its analogs. rsc.orgnih.gov The choice of the chiral ligand has a dramatic effect on the diastereoselectivity of the reaction. rsc.org
Chiral Ligand Design and Application in Dienol Synthesis
The development of novel chiral ligands is central to the advancement of asymmetric catalysis. rsc.orgrsc.org The ligand's structure directly influences the steric and electronic environment of the metal catalyst, thereby dictating the stereochemical outcome of the reaction. sustech.edu.cn
Chiral diene ligands have proven particularly effective in rhodium-catalyzed asymmetric reactions. nih.govresearchgate.net For example, newly designed amide-substituted chiral diene ligands have been used in the rhodium-catalyzed domino arylation/cyclization of internal alkynes to produce optically active indenols with excellent yields and enantioselectivities. rsc.org Similarly, chiral bis-μ2 diene ligands have shown broad utility in various asymmetric transition-metal-catalyzed reactions, including C-C bond forming reactions. nih.gov The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center to effectively discriminate between the two prochiral faces of the substrate.
In the context of dienol synthesis, the application of chiral N,N,P-ligands in cobalt-catalyzed enantioconvergent cross-coupling reactions has been explored. sustech.edu.cn These multidentate ligands can strongly coordinate to the cobalt catalyst, tuning its chiral environment and enabling enantiocontrol over highly reactive radical species. sustech.edu.cn While the direct synthesis of this compound using this specific method is not mentioned, the principle of using tailored chiral ligands to control stereoselectivity is a cornerstone of modern synthetic chemistry.
Enantioselective Total Synthesis Approaches
The total synthesis of natural products and their analogs often requires the development of highly enantioselective methods to construct key chiral centers.
BINOL-Promoted Alkyne Addition to Aldehydes:
One powerful strategy for the synthesis of chiral propargylic alcohols, which can be precursors to dienols, is the BINOL-promoted asymmetric addition of alkynes to aldehydes. mdpi.comnih.govnih.gov The readily available BINOL ligand, in combination with titanium(IV) isopropoxide, can catalyze the highly enantioselective reaction of terminal alkynes with a variety of aldehydes. nih.gov This method has been successfully applied in the total synthesis of chiral falcarindiol (B120969) analogues. mdpi.comnih.gov The process involves the generation of a zinc acetylide reagent, which then adds to the aldehyde in the presence of the chiral catalyst system, affording the product with high enantiomeric excess. nih.govacs.org This approach allows for the construction of the two chiral centers of the falcarindiol analogues with high selectivity using the same type of catalyst. mdpi.comnih.gov
Chiral Building Blocks and Resolution Techniques for Dienols
The use of enantiomerically pure starting materials, known as chiral building blocks, is a fundamental strategy in asymmetric synthesis. enamine.net These building blocks, often derived from natural sources or prepared through asymmetric synthesis or resolution, can be incorporated into a target molecule, transferring their chirality. enamine.net The synthesis of complex molecules like pine sawfly pheromones has been achieved by joining different enantiopure building blocks.
Kinetic resolution is another important technique for obtaining enantiomerically enriched compounds. wikipedia.org This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. wikipedia.org Chemoenzymatic dynamic kinetic resolution (DKR) is a particularly powerful variant that combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of a single enantiomer. acs.org This methodology has been successfully used to transform a stereoisomeric mixture of dienols into a single dienyl acetate (B1210297) product in excellent yield and enantiomeric excess. acs.org
Transition Metal-Catalyzed Transformations for Dienol Synthesis
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity.
Cobalt-Catalyzed Regio- and Enantioselective Hydroboration of 1,3-Dienes
Cobalt-catalyzed hydroboration of 1,3-dienes has emerged as a versatile method for the synthesis of chiral organoboron compounds, which are valuable intermediates that can be converted to alcohols and other functional groups. nih.govorganic-chemistry.orgorganic-chemistry.org A significant challenge in the hydroboration of 1,3-dienes is controlling the regioselectivity (1,2- vs. 1,4-addition) and enantioselectivity. nih.gov
Recent studies have shown that reduced cobalt catalysts can effect selective 1,2-, 1,4-, or 4,3-additions of pinacolborane to various 1,3-dienes, with the outcome being dependent on the choice of ligand. organic-chemistry.org For the regio- and enantioselective 1,2-hydroboration of 2-substituted 1,3-dienes, a catalyst prepared from a chiral phosphinooxazoline-cobalt(II) complex has proven to be highly effective, yielding nearly enantiopure homoallylic boronates. nih.gov
Furthermore, a cobalt-catalyzed organic-chemistry.orgx-mol.net-hydroboration of 1,3-dienes with HBPin has been developed to produce nearly enantiopure homoallylic boronate esters. organic-chemistry.orgacs.org The use of a cationic cobalt(I) complex with the chiral bis-phosphine ligand (R,R)-MeO-BIBOP has been shown to be exceptionally efficient, providing excellent regioselectivities and enantioselectivities for a broad range of substrates. organic-chemistry.orgacs.org This method provides a complementary route to enantiopure secondary homoallylic boronates from readily available 1,3-dienes. organic-chemistry.org The versatility of cobalt catalysis is further highlighted by the development of regiodivergent and enantioselective hydroboration of dienol ethers using a commercially available Co(acac)2 catalyst and chiral ligands, affording 1,2-, 4,1-, 1,4-, and 4,3-hydroboration products in good yields and high selectivities. x-mol.netnih.gov
Table of Research Findings on Cobalt-Catalyzed Hydroboration of Dienes
| Catalyst System | Substrate Type | Product Type | Selectivity | Reference(s) |
|---|---|---|---|---|
| Chiral phosphinooxazoline-Co(II)/Zn/NaBARF | 2-Substituted 1,3-dienes | Homoallylic boronates (1,2-addition) | High regio- and enantioselectivity (er's >95:5) | nih.gov |
| Cationic Co(I)/(R,R)-MeO-BIBOP | 1,3-Dienes | Homoallylic boronate esters (4,3-addition) | Excellent regio- and enantioselectivity (er >97:3 to >99:1) | organic-chemistry.orgacs.org |
| Co(acac)2/chiral ligands | Dienol ethers | 1,2-, 4,1-, 1,4-, and 4,3-hydroboration products | Regiodivergent, high regio- and enantioselectivity (up to >99%) | x-mol.netnih.gov |
| Co(acac)2/dcpe | Conjugated and non-conjugated 1,n-dienes | gem-Bis(boryl)alkanes | High regioselectivity (up to 99%) | nih.gov |
Palladium-Catalyzed Reactions Involving Dienols
Palladium catalysis offers a versatile platform for the synthesis and functionalization of dienols and their derivatives. These reactions often proceed with high efficiency and selectivity, enabling the construction of complex molecular architectures.
One notable application is the palladium-catalyzed cyclization of 1,ω-dien-3-ols. nih.govacs.org This tandem catalytic process can lead to a variety of products through different reaction pathways, including pinacol (B44631) rearrangement, benzannulation, and oxy-Cope rearrangement, depending on the substrate's structure. nih.govacs.org The catalytic cycle is sustained by β-hydride elimination and subsequent reoxidation of the palladium catalyst. nih.govacs.org
Palladium-catalyzed cross-coupling reactions are also instrumental in synthesizing dienol-related structures. For instance, the Suzuki-Miyaura coupling of 1-alkenylboron derivatives provides a powerful method for constructing conjugated dienes. uwindsor.ca The reaction conditions are typically mild, and the stereochemistry of the resulting diene can often be controlled.
Furthermore, palladium catalysis is employed in the α-arylation of cyclic vinylogous esters, which are precursors to γ,γ-disubstituted cyclohexenones. scholaris.ca These reactions exhibit a broad scope with respect to both coupling partners and generally provide high yields. scholaris.ca Another innovative approach involves the palladium-catalyzed decarboxylative allylic alkylation of allyl dienol carbonates, expanding the toolkit for dienol functionalization. thieme-connect.com
| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |
| Cyclization of 1,ω-dien-3-ols | Palladium(II) | Forms various cyclic products via carbocation intermediates. | nih.govacs.org |
| Cross-Coupling | Palladium catalyst, 1-Alkenylboron derivatives | Synthesis of conjugated dienes. | uwindsor.ca |
| α-Arylation | Palladium catalyst | Synthesis of γ-alkyl, γ-aryl disubstituted cyclohexenones. | scholaris.ca |
| Decarboxylative Allylic Alkylation | Palladium catalyst | Functionalization of allyl dienol carbonates. | thieme-connect.com |
Titanium-Catalyzed Cross-Cyclomagnesiation for Dienol Scaffolds
Titanium-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of dienol scaffolds. A key methodology in this area is the cross-cyclomagnesiation of 1,2-dienes using Grignard reagents, catalyzed by complexes such as Cp2TiCl2. mdpi.comsciforum.netsciforum.net This approach is particularly effective for the stereoselective formation of 1Z,5Z-diene fragments, which are common motifs in various natural products. mdpi.com
The reaction involves the coupling of two different allene (B1206475) components, such as an O-containing allene and an aliphatic allene, in the presence of a Grignard reagent and a titanium catalyst. mdpi.comsciforum.net This process generates functionally substituted organomagnesium compounds that can be further elaborated to yield complex dienols and their derivatives. sciforum.net
This methodology has been successfully applied to the total synthesis of natural products like lembehynes and chatenaytrienin-1. mdpi.comnih.govacs.org For example, the synthesis of (13Z,17Z)-tetraconta-13,17-dienal, a key intermediate for lembehyne B, was achieved via the cross-cyclomagnesiation of 1,2-nonadecadiene and a protected 1,2-dienyl alcohol. acs.org The reaction proceeds with high stereoselectivity, providing the desired Z,Z-diene configuration. mdpi.comnih.gov
| Reactants | Catalyst/Reagents | Product Type | Application | Reference |
| O-containing and aliphatic 1,2-dienes | Cp2TiCl2, EtMgBr, Mg | Functionally substituted 1Z,5Z-dienes | Synthesis of natural products (e.g., lembehynes) | mdpi.comsciforum.netacs.org |
| (6Z)-Heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol derivative | Cp2TiCl2, EtMgBr, Mg | Chatenaytrienin-1 (natural acetogenin) | Total synthesis of natural products | nih.gov |
Conventional and Contemporary Synthetic Routes to this compound Derivatives
A variety of both traditional and modern synthetic methods are employed to produce this compound and its derivatives. These methods offer different levels of stereocontrol and functional group tolerance.
The selective reduction of aldehydes is a common and effective strategy for synthesizing alcohols, including dienols. ontosight.ai Various reagents and systems have been developed to achieve high chemoselectivity, allowing for the reduction of an aldehyde in the presence of other functional groups like ketones. tcichemicals.comorientjchem.orgresearchgate.net
One such system utilizes sodium borohydride (B1222165) (NaBH4) in combination with sodium oxalate (B1200264) (Na2C2O4) in water, which selectively reduces aldehydes to their corresponding primary alcohols. orientjchem.org This method is also effective for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols. orientjchem.org Another approach employs N-heterocyclic carbene boranes, which, in the presence of acetic acid, can selectively reduce aldehydes over ketones. beilstein-journals.org
For more complex substrates, specialized reducing agents are used. For example, sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a highly selective agent for aldehyde reduction. tcichemicals.com These methods are crucial in multi-step syntheses where protecting group strategies might otherwise be necessary.
| Reducing System | Selectivity | Key Features | Reference |
| NaBH4 / Na2C2O4 / H2O | Aldehydes over ketones | Green solvent, high yields. | orientjchem.org |
| N-heterocyclic carbene borane (B79455) / Acetic acid | Aldehydes over ketones | Mild conditions, products isolated by chromatography. | beilstein-journals.org |
| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | Aldehydes over ketones | High chemoselectivity, no additional reagents needed. | tcichemicals.com |
The Wittig reaction is a cornerstone of alkene synthesis and is frequently used to form the double bonds in dienols with controlled stereochemistry. ontosight.aivulcanchem.comthieme-connect.de This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. mnstate.edu By choosing the appropriate ylide and reaction conditions, either the E or Z isomer of the resulting alkene can be favored.
In the context of dienol synthesis, the Wittig reaction can be employed in several ways. One common strategy is to react an α,β-unsaturated aldehyde with a suitable phosphonium (B103445) ylide. thieme-connect.de For instance, the synthesis of (3E,6Z)-3,6-nonadien-1-ol can be achieved by reacting a specific ylide with pent-4-enal. vulcanchem.com
The Wittig reaction is also a key step in the synthesis of more complex dienol derivatives, such as those found in insect pheromones and other biologically active molecules. nih.govnih.gov For example, the synthesis of macrophage-produced pro-healing 14,21-dihydroxy docosahexaenoic acids involves a Wittig reaction to construct the carbon backbone. nih.gov
| Reactants | Product | Significance | Reference |
| Phosphonium ylide and pent-4-enal | (3E,6Z)-3,6-Nonadien-1-ol | Stereocontrolled synthesis of a specific isomer. | vulcanchem.com |
| Aldehyde 3 and ylide 2 | Silyl (B83357) ether 43 (precursor to 14,21-dihydroxy docosahexaenoic acid) | Construction of complex, biologically active molecules. | nih.gov |
| Aldehyde 7 and a phosphonium salt | (3E,6Z,9Z)-1,3,6,9-nonadecatetraene (pheromone inhibitor) | Synthesis of insect pheromone components. | nih.gov |
Intramolecular reactions that form new carbon-carbon bonds are powerful strategies for constructing cyclic and polycyclic structures, which can be precursors to or contain dienol moieties. libretexts.orgunl.eduwikipedia.org
The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for forming six-membered rings. ebsco.comiitk.ac.inwikipedia.org The intramolecular version of this reaction (IMDA) is particularly useful, as it can establish complex stereochemistry with high predictability. scielo.brresearchgate.net By tethering the diene and dienophile within the same molecule, the regioselectivity and diastereoselectivity of the cycloaddition can be controlled. researchgate.net The resulting cyclic adducts can then be further functionalized to yield dienols or related structures.
Aldol (B89426) condensations are another fundamental carbon-carbon bond-forming reaction, involving the reaction of an enol or enolate with a carbonyl compound. libretexts.orgwpmucdn.com The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated to form an α,β-unsaturated ketone or aldehyde (an enone). libretexts.org While not directly forming a dienol, the products of aldol reactions are versatile intermediates that can be converted to dienols through subsequent reduction or other functional group manipulations. The vinylogous Mukaiyama aldol reaction is a variant that allows for the synthesis of larger fragments with controlled stereochemistry. researchgate.net
| Reaction Type | Key Principle | Typical Products | Reference |
| Intramolecular Diels-Alder (IMDA) | [4+2] cycloaddition between a tethered diene and dienophile. | Fused and bridged bicyclic compounds. | scielo.brresearchgate.net |
| Aldol Condensation | Reaction of an enolate with a carbonyl, followed by dehydration. | α,β-Unsaturated aldehydes and ketones (enones). | libretexts.org |
| Vinylogous Mukaiyama Aldol Reaction | Lewis-acid catalyzed reaction of a silyl dienol ether with an aldehyde/ketone. | γ-Substituted-α,β-unsaturated carbonyl compounds. | researchgate.netillinois.edu |
Wittig Reactions for Dienol Formation
Derivatization and Functionalization Strategies of this compound
Once the this compound backbone is synthesized, it can be further modified through various derivatization and functionalization reactions to produce a wide range of analogs. The presence of both a hydroxyl group and a conjugated diene system provides multiple reactive sites for chemical transformation.
The hydroxyl group can undergo standard alcohol reactions such as esterification or etherification . For example, dienol acetates can be prepared, which are themselves useful intermediates. nih.gov The hydroxyl group can also be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other classes of compounds. A refined TEMPO-mediated oxidation has been used to convert a dienol to its corresponding aldehyde in the synthesis of an insect pheromone inhibitor. nih.gov
The diene moiety is susceptible to a variety of reactions. Hydrogenation can selectively reduce one or both of the double bonds. For instance, the selective 1,4-hydrogenation of dienol esters using a ruthenium catalyst can produce (Z)-trisubstituted allylic alcohols. nih.govCycloaddition reactions , such as the Diels-Alder reaction, can occur at the diene, leading to the formation of cyclic structures.
Furthermore, cross-coupling reactions can be used to introduce new substituents onto the diene backbone. For example, dienyl zirconocene (B1252598) complexes, prepared via a tandem allylic C-H bond activation-elimination sequence, can be trapped with various electrophiles to create functionalized dienes. molaid.com Copper-catalyzed reductive functionalization of 1,3-dienes using water as a hydrogen atom donor allows for the addition of a carbonyl compound across the diene system. rsc.org
| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |
| Hydroxyl | Oxidation | TEMPO/PhI(OAc)2 | Dienal | nih.gov |
| Diene | Selective 1,4-Hydrogenation | Ruthenium catalyst | (Z)-Trisubstituted allylic alcohol | nih.gov |
| Diene | Reductive Functionalization | Copper hydride/H2O, Benzaldehyde | Allylic alcohol with added phenyl group | rsc.org |
| Diene | C-H Activation/Elimination | Zirconocene complexes | Functionalized dienyl zirconocenes | molaid.com |
Chemical Modifications for Enhanced Research Utility
Chemical modification of this compound and its analogs is a key strategy for creating molecular tools with enhanced utility in research. These modifications can range from the introduction of protecting groups to facilitate complex syntheses to the synthesis of a series of analogs for structure-activity relationship (SAR) studies. The ability to modify the conjugated backbone can also have a pronounced effect on the optical and electronic properties of these molecules. rsc.org
A fundamental modification for research utility is the protection of the primary alcohol. For instance, in the synthesis of a nona-4,6-dien-1-ol analog, the hydroxyl group was protected as a tert-butyldimethylsilyl (TBDMS) ether. umich.edu This modification prevents the alcohol from interfering with subsequent reactions, such as palladium-catalyzed cross-coupling, allowing for the construction of more complex molecular architectures. umich.edu
Another critical area of modification is the synthesis of analogs to probe biological activity. By systematically altering the structure of a lead compound, researchers can identify key structural features responsible for its effects. For example, various analogs of polyunsaturated diynols have been synthesized to investigate their neuritogenic and anticancer activities. acs.org These synthetic efforts revealed that while the length of the carbon chain is important for activity, the specific unsaturated bonds in the chain are less critical. acs.org Similarly, the synthesis of aromatic analogs of natural dienols has been undertaken to create new compounds with potential biological applications. mdpi.com
The conjugated diene system itself can be a target for modification. The Diels-Alder reaction, a cycloaddition involving a 1,3-diene, is a powerful tool for chemoselective modification and has been used for protein bioconjugation in aqueous environments. researchgate.net This approach could be adapted to conjugate this compound to other molecules for research purposes, such as immobilization on a surface. researchgate.net
The following table summarizes common chemical modifications applied to this compound and related dienols to enhance their utility in a research context.
Table 1: Chemical Modifications of this compound and Analogs for Research
| Modification Type | Reagent/Method | Research Utility | Example Compound/System | Citation |
|---|---|---|---|---|
| Hydroxyl Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Facilitates multi-step synthesis by preventing unwanted side reactions of the alcohol group. | (4E,6Z)-9-((tert-butyldimethylsilyl)oxy)nona-4,6-dien-1-ol | umich.edu |
| Oxidation to Aldehyde | TEMPO-mediated oxidation (e.g., with PhI(OAc)₂) | Creates an electrophilic handle for subsequent C-C bond formation (e.g., Wittig reaction). | (3Z,6Z)-3,6-hexadecadienal from the corresponding alcohol | wordpress.com |
| Esterification | Acetic anhydride, Pyridine | Creates analogs with altered volatility and biological activity; used in pheromone research. | (E,Z)-3,6-nonadien-1-yl acetate | wordpress.com |
| Analog Synthesis | Cross-cyclomagnesiation, Wittig olefination, alkyne additions | Probes structure-activity relationships for biological targets (e.g., anticancer, neuritogenic). | Aromatic analogs of Lembehyne B; Diynoic derivatives | acs.orgmdpi.com |
| Conjugation | Diels-Alder Cycloaddition | Attaches the dienol to other molecules or surfaces for immobilization or functional studies. | General protein bioconjugation using dienes | researchgate.net |
Isotope Labeling Approaches for Mechanistic Studies
Isotope labeling is an indispensable tool in organic chemistry for elucidating reaction mechanisms, studying kinetic isotope effects, and tracing metabolic pathways. numberanalytics.comnumberanalytics.comsymeres.com By replacing specific atoms in a molecule like this compound with a heavier, stable isotope (e.g., deuterium (B1214612) ²H or carbon-¹³C), researchers can follow the atom's fate through a chemical or biological transformation. numberanalytics.comsymeres.com
Deuterium (²H) is frequently used for labeling. The replacement of a hydrogen atom with deuterium can alter the rate of a reaction if the C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.comsymeres.comrsc.org This effect provides powerful evidence for a proposed reaction mechanism. symeres.comrsc.org Useful mechanistic information regarding dienol rearrangements has been obtained by conducting reactions in a deuteriated medium. rsc.org The synthesis of partially deuterated natural products, such as the diynol lembehyne B, has been achieved using methods like the stereoselective reduction of a ketone with deuterated reagents like Alpine-borane. mdpi.com
Several strategies can be envisioned for the synthesis of isotopically labeled this compound. One approach involves the reduction of the corresponding aldehyde, nona-1,3-dienal, with a deuterated reducing agent such as sodium borodeuteride (NaBD₄) to install a deuterium atom specifically at the C-1 position. Another method involves using isotopically labeled starting materials in the synthetic sequence. For example, deuterium labeling experiments have been used to map the mechanism of tandem allylic C-H bond activation-elimination sequences that form dienyl zirconocene complexes. molaid.com In a copper-catalyzed reductive functionalization of a 1,3-diene, deuterium oxide (D₂O) was used as the source of deuterium atoms, demonstrating a method to incorporate the isotope into a buten-1-ol product. rsc.org
Carbon-13 (¹³C) labeling is also highly valuable, particularly for tracking the metabolism of carbon backbones and for NMR studies. symeres.comnih.gov For instance, uniformly ¹³C-labeled polyunsaturated fatty acids have been used to monitor their uptake and conversion into other important lipids, like cholesterol, within the brain of neonatal rats. nih.gov A similar approach could be applied to this compound to study its metabolic fate.
The following table outlines various isotope labeling approaches and their applications in the study of this compound and related unsaturated systems.
Table 2: Isotope Labeling Approaches for Mechanistic Studies
| Isotope | Labeling Method | Mechanistic Insight/Application | Example System | Citation |
|---|---|---|---|---|
| Deuterium (²H) | Reduction of aldehyde with NaBD₄ | Introduces label at a specific position (e.g., C-1) to trace bond formation/cleavage. | General reduction of aldehydes | mdpi.com |
| Deuterium (²H) | Use of D₂O as solvent/reagent | Probes proton transfer steps and solvent involvement in a reaction mechanism. | Cu-catalyzed reductive functionalization of 1,3-dienes | rsc.org |
| Deuterium (²H) | Catalytic Deuteration | Can introduce multiple deuterium atoms across double bonds, though may be affected by isotope effects. | General deuteriation of unsaturated compounds | rsc.org |
| Deuterium (²H) | H-D Exchange Reactions | Replaces labile protons or activated C-H protons with deuterium. | Pd/C-Al-D₂O facilitated H-D exchange | mdpi.com |
| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors | Traces the carbon skeleton through metabolic or biosynthetic pathways. | ¹³C-Polyunsaturated fatty acid metabolism studies | nih.gov |
| Deuterium (²H) | Stereoselective reduction with deuterated reagents | Determines the stereochemistry of hydrogen addition steps in a reaction. | Synthesis of d₂-Lembehyne B using deuterated Alpine-borane | mdpi.com |
Mechanistic Organic Chemistry and Reactivity Profiles of Nona 1,3 Dien 1 Ol
Reaction Mechanism Elucidation via Computational and Experimental Methods
The elucidation of reaction mechanisms for compounds like nona-1,3-dien-1-ol often involves a synergistic approach, combining experimental observations with computational modeling. researchgate.net Experimental techniques provide tangible data on reaction kinetics, product distribution, and the influence of catalysts, while computational methods, such as Density Functional Theory (DFT), offer insights into transition state geometries and reaction energy profiles. researchgate.netresearchgate.net
For instance, in reactions involving dienols, computational studies can model the transition states of various possible pathways, helping to explain observed regioselectivity and stereoselectivity. mdpi.comucla.edu These theoretical calculations can predict activation energies for different reaction routes, which can then be correlated with experimentally determined reaction rates. ucla.edu Experimental methods like kinetic isotope effect studies can further validate proposed mechanisms by identifying the rate-determining step. researchgate.net The combination of these approaches provides a comprehensive understanding of the reaction mechanism at a molecular level. researchgate.netsherburngroup.org
Stereochemical Outcomes and Regioselectivity in Dienol Reactions
The presence of the conjugated diene system and the hydroxyl group in this compound introduces complexities in controlling stereochemistry and regioselectivity during chemical transformations. The stereochemistry of the starting dienol, particularly the configuration of the double bonds, plays a crucial role in determining the stereochemistry of the products, especially in concerted reactions like the Diels-Alder. masterorganicchemistry.comlibretexts.org
Regioselectivity, the preference for one direction of bond making or breaking over another, is also a significant factor. In reactions such as hydrothiolation of 1,3-dienes, the choice of catalyst and ligands can direct the reaction to yield specific regioisomers. researchgate.net For example, rhodium-catalyzed reactions have shown that the counterion associated with the metal center can dictate whether allylic or homoallylic sulfides are formed. researchgate.net Similarly, in cycloaddition reactions, the substitution pattern on both the diene and the dienophile influences the regiochemical outcome, often leading to the preferential formation of one constitutional isomer over others. msu.edu
Table 1: Factors Influencing Stereochemistry and Regioselectivity in Dienol Reactions
| Factor | Influence on Stereochemistry | Influence on Regioselectivity |
| Substrate Geometry | The cis or trans configuration of the dienophile is retained in the product of a Diels-Alder reaction. masterorganicchemistry.com | The position of substituents on the diene and dienophile directs the orientation of the cycloaddition. msu.edu |
| Catalyst/Ligand | Chiral ligands can induce enantioselectivity in catalytic reactions. | The nature of the catalyst and its ligands can control which double bond of the diene reacts. researchgate.net |
| Solvent | Solvent polarity can influence the stability of charged intermediates and transition states, affecting stereochemical outcomes. | Solvent can affect the relative rates of competing reaction pathways, influencing the product ratio. |
| Temperature | Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may differ from the kinetically favored product. masterorganicchemistry.com | Can influence the selectivity between different regioisomeric products. |
Dienol Participation in Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)
The conjugated diene moiety of this compound makes it a suitable participant in pericyclic reactions, most notably the Diels-Alder reaction. ucalgary.ca This [4+2] cycloaddition reaction involves the concerted formation of a six-membered ring from a diene and a dienophile. msu.eduucalgary.ca The hydroxyl group of this compound can influence the reactivity and selectivity of the Diels-Alder reaction.
The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For the reaction to occur, the diene must adopt an s-cis conformation. ucalgary.ca The rate of the Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgucalgary.ca
Lewis acids are often used to catalyze Diels-Alder reactions, which can lead to greater regioselective and stereoselective control at lower temperatures. skidmore.edu In intramolecular Diels-Alder (IMDA) reactions, tethering the diene and dienophile can significantly impact the regio- and stereochemical outcome. mdpi.com Gold-catalyzed intramolecular [4+2] cycloadditions of dienol silyl (B83357) ethers have also been developed, sometimes yielding products with different stereoselectivity compared to thermal reactions. beilstein-journals.org
Oxidation and Reduction Chemistry of the Dienol Moiety
The this compound molecule possesses two reactive sites for redox reactions: the alcohol group and the conjugated diene system.
Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid using various oxidizing agents. ontosight.ai For instance, oxidation of similar dienols has been achieved using reagents like Dess-Martin periodinane (DMP). skidmore.edu The conjugated diene system is also susceptible to oxidation. Free radical oxidation of conjugated dienols can lead to a variety of oxygenated products, with the reactivity being significantly higher than that of non-conjugated systems. nih.gov
Reduction: The conjugated diene system can be reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, selective reduction of one or both double bonds can be achieved. For example, the reduction of unsaturated 1,4-diketones can yield dienols. acs.org The development of redox-neutral coupling reactions, such as the nickel and Brønsted acid dual-catalyzed coupling of 1,3-dienes and aldehydes, provides an atom-economical route to synthesize dienols without the need for stoichiometric reductants. chinesechemsoc.org
Table 2: Summary of Oxidation and Reduction Reactions of Dienols
| Reaction Type | Reagent/Catalyst Examples | Product(s) |
| Oxidation of Alcohol | Dess-Martin periodinane (DMP), Chromium trioxide | Aldehyde, Carboxylic Acid |
| Oxidation of Diene | Peroxy acids, Ozone | Epoxides, Carbonyl compounds |
| Reduction of Diene | H₂ with Pd/C, PtO₂, or Wilkinson's catalyst | Alkenol, Alkanol |
| Redox-Neutral Coupling | Ni catalyst with a Brønsted acid | Dienols |
Advanced Analytical Methodologies for Nona 1,3 Dien 1 Ol
Chromatographic Separation and Quantification Techniques (e.g., GC-MS, HPLC)
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the predominant technique for the analysis of volatile compounds like Nona-1,3-dien-1-ol and its isomers. srce.hr High-Performance Liquid Chromatography (HPLC) is better suited for non-volatile, polar, or thermally unstable compounds and is less commonly applied to this type of analyte. labmanager.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for separating and identifying volatile components in a sample. The sample is vaporized and passed through a capillary column with a carrier gas, typically helium. The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase.
In studies of volatile compounds emitted by plants, such as barley, isomers of nonadienol have been successfully identified using GC-MS. uliege.be For instance, the analysis of barley root VOCs utilized a GC system coupled to a mass spectrometer with a polar Wax factor four capillary column. uliege.be The identification of compounds like nona-2,6-dien-1-ol (B1213189) was confirmed by comparing their mass spectra and retention indices with those of authentic standards and library data. uliege.be
The quantification of such compounds can be achieved using an internal or external standard method. chrom-china.com For complex analyses, multidimensional techniques like comprehensive two-dimensional GC (GC×GC) coupled with a time-of-flight mass analyzer (TOF-MS) can be employed to achieve superior separation and identification of co-eluting compounds in intricate matrices. acs.org
Table 1: Representative GC-MS Parameters for Analysis of Nonadienol Isomers and Related VOCs
| Parameter | Description | Source |
|---|---|---|
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | srce.hr |
| GC System | Agilent 8890 GC system | srce.hr |
| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) | srce.hr |
| Carrier Gas | Helium, constant flow 1.0 ml/min | srce.hr |
| Injection | 1 µl, split mode (50:1), inlet temperature 250 °C | srce.hr |
| Oven Program | Initial 70°C for 3 min, ramp to 100°C at 5°C/min, hold 1 min, ramp to 246°C | srce.hr |
| MS Detector | Triple Quadrupole Mass Spectrometer 7000D GC/TQ | srce.hr |
| Ionization Mode | Electron Ionization (EI) at 70 eV | uliege.be |
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds in a liquid mobile phase that is pumped through a column containing a solid stationary phase. labmanager.com While GC is preferred for volatile alcohols, HPLC can be utilized if the compound is derivatized to make it less volatile and more suitable for liquid chromatography detectors (e.g., UV-Vis). However, for direct analysis of this compound, GC-based methods are far more common and effective due to the compound's volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. msu.edu It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the precise assignment of its structure, including stereochemistry. oxinst.com One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments (like COSY and HSQC), are used to piece together the molecular framework.
Table 2: Representative ¹H and ¹³C NMR Data for Isomers of Nonadienol
| Nucleus | Compound | Chemical Shift (δ, ppm) and Multiplicity | Source |
|---|---|---|---|
| ¹H NMR | Hepta-5,6-dien-1-ol | 4.66 (dt, J = 6.8, 3.2 Hz, 2H), 3.60–3.70 (m, 1H), 1.98–2.08 (m, 2H) | beilstein-journals.org |
| ¹³C NMR | Hepta-5,6-dien-1-ol | 208.5, 89.7, 74.8, 62.8, 32.1, 27.9, 25.1 | beilstein-journals.org |
| ¹H NMR | (2E,6Z)-Nona-2,6-dien-1-ol | Data available from commercial suppliers and databases | nih.gov |
| ¹³C NMR | (2E,6Z)-Nona-2,6-dien-1-ol | Data available from commercial suppliers and databases | nih.gov |
Note: The data presented is for related dienol structures to illustrate typical chemical shifts. Specific assignments for this compound would require experimental acquisition.
Mass Spectrometry and High-Resolution Techniques
Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of a compound. In GC-MS analysis, electron ionization (EI) is commonly used, which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern serves as a "fingerprint" for identification by comparing it against spectral libraries like NIST and Wiley. researchgate.net For the related hydrocarbon (E)-1,3-Nonadiene, the top mass-to-charge ratio (m/z) peaks in its GC-MS spectrum are observed at 54, 41, and 67, corresponding to characteristic fragments. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, provide highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govchemistryviews.org This precision allows for the determination of a unique elemental formula, which is a powerful confirmation of a compound's identity. acs.org
Techniques like Secondary Electrospray Ionization (SESI) coupled with HRMS (SESI-HRMS) are emerging for the real-time analysis of VOCs without prior chromatographic separation. nih.govrsc.org These methods offer high sensitivity and can detect trace levels of compounds. mdpi.com For structural confirmation, HRMS can be combined with fragmentation experiments (MS/MS), where a specific parent ion is isolated and fragmented to provide further structural details.
Table 3: Key Mass Spectrometry Data for Related Compounds
| Compound | Technique | Key m/z Peaks / Information | Source |
|---|---|---|---|
| (E)-1,3-Nonadiene | GC-MS | Top Peaks: 54, 41, 67 | nih.gov |
| (E)-Nona-1,3-diene | HRMS (ESI-TOF) | Used for analysis of related reaction products | rsc.org |
| General VOCs | SESI-HRMS | Real-time identification of trace VOCs without sample pretreatment | nih.gov |
Theoretical and Computational Investigations of Nona 1,3 Dien 1 Ol
Conformational Analysis and Energetic Landscapes of Dienols
The structure of nona-1,3-dien-1-ol is not static; it exists as an ensemble of interconverting conformers. Conformational analysis of conjugated dienols is crucial for understanding their stability and reactivity. The key degrees of freedom are the rotations around the single bonds within the carbon backbone, particularly the C2-C3 single bond within the conjugated system.
The planarity of the diene system is a critical factor. Two primary planar conformations are considered: the s-trans and s-cis conformers, which refer to the arrangement around the single bond connecting the two double bonds. For most acyclic dienes, the s-trans conformer is significantly more stable than the s-cis conformer due to reduced steric hindrance. The energetic landscape of a dienol is a surface that maps the potential energy of the molecule as a function of its conformational coordinates, such as dihedral angles. Studies on conjugated dienols indicate that the activation energy for the interconversion of enantiomeric conformers can be determined, providing insight into their dynamic behavior. researchgate.net In complex dienol-containing natural products, a combination of experimental data (like ROE) and DFT calculations can be used to establish the dominant conformer in solution. nih.gov
| Dihedral Angle | Description | Predicted Low-Energy Value(s) | Rationale |
|---|---|---|---|
| H-O1-C1-C2 | Orientation of the hydroxyl proton | ~60°, 180° | Minimizes steric clash with the dienyl chain. |
| O1-C1-C2-C3 | Orientation of the hydroxyl group relative to the diene | Gauche and Anti | Steric avoidance. |
| C1-C2-C3-C4 | Conformation of the conjugated system | ~180° (s-trans) | The s-trans conformer is generally more stable than the s-cis. |
| C3-C4-C5-C6 | Rotation of the alkyl chain | ~180° (anti) | Minimizes steric strain in the alkyl tail. |
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a versatile quantum computational method used to investigate the electronic structure and reactivity of molecules. wikipedia.orgnih.gov It is particularly effective for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a mechanistic understanding of chemical reactions. rsc.orgresearchgate.net
For this compound, DFT could be applied to study various reactions:
Electrophilic Addition: The reaction with electrophiles (e.g., HBr) can proceed via 1,2- or 1,4-addition. DFT calculations can determine the structures and relative energies of the intermediate allylic carbocations and the transition states leading to the kinetic and thermodynamic products. libretexts.org
Cycloaddition Reactions: As a diene, it can participate in Diels-Alder reactions. DFT is used to model the concerted mechanism, calculating the activation barrier and exploring the endo/exo selectivity. rsc.orgpku.edu.cn
Oxidation: The oxidation of the hydroxyl group to an aldehyde or the epoxidation of the double bonds can be modeled. DFT helps in understanding the mechanism with different oxidizing agents by calculating the energies of intermediates and transition states.
A typical DFT study involves optimizing the geometries of reactants, products, and transition states using a specific functional (e.g., B3LYP) and basis set. researchgate.net The results allow for the construction of a potential energy surface for the reaction.
| Reaction Pathway | Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| 1,2-Addition | Activation Energy (ΔG‡) | 15.5 | Represents the kinetic barrier to formation. |
| Reaction Free Energy (ΔGr) | -5.2 | Indicates the thermodynamic stability of the 1,2-product. | |
| 1,4-Addition | Activation Energy (ΔG‡) | 18.0 | A higher kinetic barrier suggests a slower rate of formation. |
| Reaction Free Energy (ΔGr) | -8.9 | The more negative value indicates greater thermodynamic stability of the 1,4-product. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insight into its behavior in a condensed phase (liquid or solution) and its interactions with other molecules.
The molecule possesses a dual nature: a polar hydroxyl (-OH) group and a nonpolar nine-carbon hydrocarbon chain. This structure dictates its intermolecular interactions:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with other alcohol molecules or with polar solvents like water. innovativeeducation.orgchemguide.co.uk
Van der Waals Forces: The long alkyl chain gives rise to significant van der Waals dispersion forces. libretexts.org These forces increase with the length of the carbon chain and are the primary interactions in nonpolar environments. libretexts.orgtaylorfrancis.com
An MD simulation of liquid this compound would involve placing many molecules in a simulation box with periodic boundary conditions and using a force field (a set of parameters describing the potential energy of the system) to calculate their trajectories. Such simulations can reveal information about liquid structure, diffusion coefficients, and the dynamics of hydrogen bond networks. Simulations in a water/oil mixture could model its behavior as a surfactant.
| Interaction Type | Involving Molecular Part | Relative Strength | Description |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) group | Strong | Directional interaction between a partially positive hydrogen and a lone pair on an electronegative oxygen atom. innovativeeducation.orgchemguide.co.uk |
| Dipole-Dipole | Hydroxyl (-OH) group | Moderate | Attractive forces between the permanent dipoles of polar groups. libretexts.org |
| Van der Waals (Dispersion) | Entire molecule, dominated by the C9 alkyl chain | Weak (but cumulative) | Temporary fluctuating dipoles induce dipoles in neighboring molecules, leading to a weak attraction. libretexts.orgtaylorfrancis.com |
Electronic Structure and Spectroscopic Property Prediction
The electronic structure of this compound is dominated by its conjugated π-system, which acts as a chromophore—the part of the molecule responsible for absorbing light. libretexts.org This absorption occurs in the ultraviolet (UV) region of the electromagnetic spectrum.
The absorption of UV light excites an electron from a π bonding orbital to a π* antibonding orbital. The specific wavelength of maximum absorbance (λmax) is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems, this energy gap decreases as the extent of conjugation increases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). youtube.com
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting electronic absorption spectra. nih.gov By calculating the excited state energies, TD-DFT can provide a theoretical λmax value for this compound. Furthermore, DFT methods can be used to predict other spectroscopic properties, such as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, by calculating the magnetic shielding around each nucleus. rsc.org
| Compound | Conjugated System | Typical Predicted λmax (nm) |
|---|---|---|
| 1,3-Butadiene | Two conjugated C=C bonds | ~217 |
| 1,3,5-Hexatriene | Three conjugated C=C bonds | ~258 |
| This compound | Two conjugated C=C bonds | ~220-230 (estimated) |
Note: The λmax for this compound is an estimate based on the butadiene chromophore, slightly modified by the hydroxyl and alkyl substituents.
Emerging Research Frontiers and Future Directions for Nona 1,3 Dien 1 Ol Studies
Novel Synthetic Routes for Highly Functionalized Dienols
The development of efficient and stereoselective methods for the synthesis of highly functionalized dienols, such as derivatives of nona-1,3-dien-1-ol, is a key area of research. Modern synthetic strategies are moving beyond classical olefination reactions to more sophisticated and atom-economical approaches.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of 1,3-dienes. mdpi.com For instance, palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, allow for the stereoselective formation of the diene motif from pre-functionalized alkenyl partners. mdpi.comacs.org A notable strategy involves the palladium-catalyzed three-component coupling of aryl iodides, allenes, and diazo compounds, which furnishes highly substituted 1,3-dienes in a single step with excellent stereoselectivity. mdpi.com Another innovative approach is the palladium-catalyzed cross-coupling of organolithium reagents with organic halides, which has recently been explored for the synthesis of dienes. mdpi.com
Furthermore, rhodium-catalyzed reactions have shown great promise. For example, the reaction of propargylic alcohols with boronic acids can produce trisubstituted allylic alcohols, which are valuable precursors for functionalized dienes. organic-chemistry.org An expedient method for synthesizing dicarbonyl functionalized 1,3-dienes involves the rhodium-catalyzed reaction of enaminones with cyclopropenes, proceeding through a unique C=C bond cleavage and insertion mechanism. researchgate.netrsc.org
Iron-catalyzed cross-coupling of Grignard reagents with dienol phosphates offers a stereoselective route to terminal conjugated dienes. organic-chemistry.org Additionally, photoredox catalysis has emerged as a powerful tool for the direct C(sp²)–H/C(sp²)–H cross-coupling of alkenes, providing a regio- and stereospecific pathway to substituted 1,3-dienes under oxidant-free conditions. mdpi.com
An indium-mediated isomerization of 1,4-dienols to the thermodynamically more stable 1,3-dienols has also been described. This process involves a 2-oxonia Cope rearrangement and expands the toolbox for synthesizing these valuable compounds. researchgate.net
Table 1: Comparison of Modern Synthetic Routes to Functionalized 1,3-Dienols
| Synthetic Method | Catalyst/Reagent | Key Features | Reference(s) |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd complexes (e.g., Pd(dba)₂) | High stereoselectivity, broad substrate scope. | mdpi.comacs.org |
| Rhodium-Catalyzed Reactions | Rh complexes | Access to highly functionalized and trisubstituted dienes. | organic-chemistry.orgresearchgate.netrsc.org |
| Iron-Catalyzed Cross-Coupling | Fe(acac)₃ | Stereoselective synthesis of terminal dienes. | organic-chemistry.org |
| Photoredox Catalysis | Photosensitizer (e.g., Iridium complex) | Oxidant-free, high regio- and stereospecificity. | mdpi.com |
| Indium-Mediated Isomerization | In(OTf)₃ | Isomerization of 1,4-dienols to 1,3-dienols. | researchgate.net |
Advanced Catalytic Systems for Dienol Transformations
The reactivity of the diene and alcohol moieties in this compound makes it an ideal substrate for a variety of catalytic transformations, leading to the synthesis of complex molecular architectures.
Palladium-catalyzed cyclization of 1,ω-dien-3-ols represents a versatile strategy for constructing cyclic compounds. nih.govacs.org These reactions can proceed through various pathways, including pinacol (B44631) rearrangements, benzannulation, and oxy-Cope rearrangements, depending on the substrate structure. nih.gov The catalytic cycle is often sustained by a reoxidation step, for example, using benzoquinone. nih.gov Palladium catalysis is also effective in the synthesis of butenolides through the asymmetric allylic alkylation of cyclic dienol carbonates. thieme-connect.com
Ruthenium-based catalysts have also proven to be highly effective for dienol transformations. Ruthenium complexes can catalyze the selective 1,4-hydrogenation of dienol acetates, providing access to (Z)-trisubstituted allylic alcohols, which are valuable in the flavor and fragrance industry. researchgate.net Furthermore, tandem ruthenium catalysis can be employed for the hydroacylation of internal alkynes with aldehydes to produce β,γ-unsaturated ketones with high regioselectivity. nih.gov Ruthenium catalysts also enable the diene hydroaminomethylation through a C-C bond-forming transfer hydrogenation, representing a novel method for synthesizing homoallylic amines. rsc.org A sequence of ruthenium-catalyzed cross-metathesis with allylic chlorides followed by elimination provides a direct route to terminal 1,3-dienes from natural products. rsc.org
Copper-catalyzed 1,4-protoboration of terminal 1,3-dienes is another significant advancement, yielding chiral allylic boronate reagents that are versatile intermediates in asymmetric synthesis. chinesechemsoc.org
Table 2: Advanced Catalytic Systems for Dienol Transformations
| Catalyst System | Transformation | Product Type | Reference(s) |
|---|---|---|---|
| Palladium(II) | Cyclization/Rearrangement | Cyclic compounds, Benzannulated products | nih.govacs.org |
| Ruthenium(II) | Selective Hydrogenation | (Z)-Trisubstituted allylic alcohols | researchgate.net |
| Ruthenium-hydride | Tandem Hydroacylation | β,γ-Unsaturated ketones | nih.gov |
| Copper/Chiral Ligand | 1,4-Protoboration | Chiral allylic boronates | chinesechemsoc.org |
Interdisciplinary Approaches in Chemical Biology and Ecology
The structural motif of this compound and related dienols is found in numerous biologically active natural products, making them relevant to the fields of chemical biology and ecology. mdpi.com Chemical biology utilizes chemical tools and principles to study and manipulate biological systems. organic-chemistry.org
Dienols can act as enzyme inhibitors, a crucial concept in drug discovery. libretexts.org For instance, certain sterol derivatives containing a dienol moiety have been investigated as inhibitors of sterol methyltransferase (SMT), an enzyme essential for sterol biosynthesis in pathogenic organisms like Trypanosoma brucei. nih.gov The specific inhibition of such enzymes, which are absent in humans, presents a promising strategy for developing new therapeutic agents. libretexts.orgnih.gov Mechanism-based inhibitors, which covalently modify the active site of an enzyme, are a particularly powerful class of inhibitors, and dienol-containing compounds have shown potential in this area. libretexts.orgnih.gov
In chemical ecology, volatile organic compounds (VOCs) like dienols can play a role in mediating interactions between organisms. For example, the earthy odorant geosmin, a terpenoid, is produced by various bacteria and is known to act as a signaling molecule in both terrestrial and aquatic environments, influencing the behavior of insects, nematodes, and other organisms. escholarship.org While not a simple dienol, its biosynthesis proceeds through dienol intermediates, highlighting the importance of this functional group in the generation of ecologically significant molecules. The study of such compounds can provide insights into complex ecological networks and may lead to the development of new pest management strategies or other biotechnological applications.
Computational Design and Prediction of Dienol Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of organic molecules, including dienols. rsc.orgnih.govnih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition state geometries, and the factors controlling stereoselectivity. researchgate.netnih.govresearchgate.net
For dienols, computational studies have been particularly valuable in elucidating the mechanisms of pericyclic reactions, such as the Diels-Alder reaction. These calculations can help rationalize and predict the endo/exo selectivity of cycloadditions involving 1,3-dienes. researchgate.net For example, computational analysis has shown that the bulkiness of a Lewis acid catalyst can dramatically influence the stereochemical outcome of a Diels-Alder reaction, not by sterically destabilizing one transition state, but through a complex interplay of strain and interaction energies. researchgate.net
Computational methods are also employed to predict the feasibility of novel synthetic routes and to design new catalysts. rsc.orgnih.gov By calculating the energy profiles of potential reaction pathways, researchers can identify promising new transformations before committing to extensive experimental work. nih.gov This predictive power accelerates the discovery of new synthetic methodologies and the development of more efficient and selective catalysts for dienol transformations. For instance, quantum mechanical calculations have been used to predict the viability of Rh-catalyzed (5+2) cycloadditions of enynes with cycloalkenes to form seven-membered rings. researchgate.net
Furthermore, computational studies can shed light on the electronic structure and properties of dienols and their reactive intermediates, such as dienolates. This fundamental understanding is crucial for designing experiments and interpreting results in all areas of dienol chemistry.
Table 3: Computationally Studied Aspects of Dienol Reactivity
| Area of Study | Computational Method | Key Insights | Reference(s) |
|---|---|---|---|
| Diels-Alder Stereoselectivity | DFT, Activation Strain Model | Elucidation of the role of Lewis acid catalysts in controlling endo/exo selectivity. | researchgate.net |
| Reaction Mechanism Analysis | Quantum Chemical Calculations | Prediction of reaction pathways, transition state energies, and equilibria. | rsc.orgnih.govnih.gov |
| Autoxidation Mechanisms | DFT, CASSCF | Investigation of the reaction of dienols with molecular oxygen. | nih.gov |
| Tautomerism | MP4(SQTQ)/def2-TZVPP | Calculation of the relative stability of keto-enol and dienol tautomers. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
